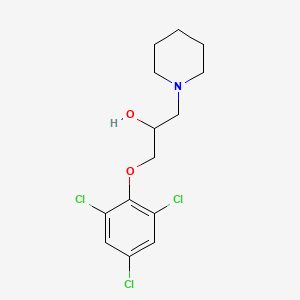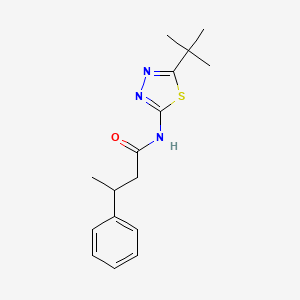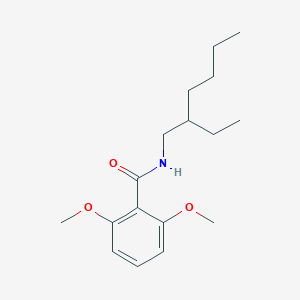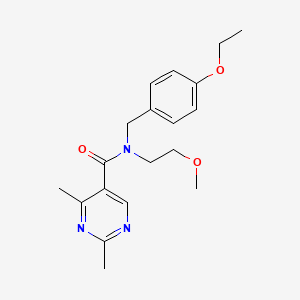
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol
描述
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol, commonly known as PTCP, is a chemical compound that has attracted significant attention due to its potential applications in scientific research. PTCP is a selective inhibitor of protein phosphatase 1 (PP1), an enzyme that plays a crucial role in various cellular processes, including signal transduction, gene expression, and cell division.
作用机制
PTCP binds to the catalytic subunit of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol and inhibits its activity by inducing a conformational change that prevents the binding of substrates. The selectivity of PTCP for 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol is due to the presence of a piperidine ring that fits into a hydrophobic pocket in the 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol catalytic subunit. The inhibition of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol by PTCP results in the activation of downstream signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects
PTCP has been shown to induce apoptosis in cancer cells by activating the p38 MAPK pathway and inhibiting the Akt pathway. Additionally, PTCP has been shown to enhance the efficacy of chemotherapy drugs by inhibiting the DNA repair pathway. In non-cancerous cells, PTCP has been shown to induce autophagy, a process that degrades damaged organelles and proteins, and to enhance the DNA damage response.
实验室实验的优点和局限性
PTCP is a potent and selective inhibitor of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol, making it a valuable tool for studying the role of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol in various cellular processes. However, PTCP has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments. Additionally, the use of PTCP in vivo requires careful consideration of its toxicity and pharmacokinetics.
未来方向
The development of PTCP analogs with improved solubility and stability could enhance its efficacy and reproducibility in experiments. Additionally, the identification of new targets of PTCP could provide new insights into the role of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol in various cellular processes. The use of PTCP in combination with other drugs could also enhance its therapeutic potential in cancer and other diseases. Finally, the development of new methods for the delivery of PTCP in vivo could improve its efficacy and reduce its toxicity.
科学研究应用
1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the development of selective 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol inhibitors such as PTCP has the potential to provide new therapeutic options for these diseases. PTCP has been shown to inhibit the growth of cancer cells in vitro and in vivo and to enhance the efficacy of chemotherapy drugs. Additionally, PTCP has been used to study the role of 1-(1-piperidinyl)-3-(2,4,6-trichlorophenoxy)-2-propanol in various cellular processes, including mitosis, DNA damage response, and autophagy.
属性
IUPAC Name |
1-piperidin-1-yl-3-(2,4,6-trichlorophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3NO2/c15-10-6-12(16)14(13(17)7-10)20-9-11(19)8-18-4-2-1-3-5-18/h6-7,11,19H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARURLGTYFRKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=C(C=C(C=C2Cl)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3976880.png)


![5-(1-{2-oxo-2-[(1-phenyl-1H-pyrazol-5-yl)amino]ethyl}-1H-pyrazol-4-yl)-2-furamide](/img/structure/B3976901.png)
![7-cyclohexyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B3976904.png)
![N-methyl-N-{2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethyl}methanesulfonamide](/img/structure/B3976907.png)
![1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-phenylpiperazine](/img/structure/B3976917.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976923.png)


![1-(cyclohexylmethyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B3976949.png)
![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3976951.png)
![N-{3-[(4-ethyl-2-methyl-3-oxopiperazin-1-yl)carbonyl]phenyl}cyclopentanecarboxamide](/img/structure/B3976955.png)
![N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)